O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride
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Overview
Description
O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxy group and an ammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride typically involves the reaction of 3,4-dichlorophenol with methanol in the presence of a suitable catalyst to form the methoxy derivative. This intermediate is then reacted with ammonium chloride under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high-quality output. The use of advanced reactors and purification techniques, such as crystallization and distillation, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler phenolic compounds or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenolic derivatives.
Scientific Research Applications
O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride can be compared with other similar compounds, such as:
3,4-Dichlorophenethylamine: This compound shares the dichlorophenyl group but has different functional groups, leading to distinct chemical and biological properties.
3,4-Dichlorophenol: A simpler compound that serves as a precursor in the synthesis of this compound.
Methoxyphenyl derivatives: These compounds have similar structures but may differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
(3,4-dichlorophenyl)methoxyazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBKVKBSXQMCNF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO[NH3+])Cl)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377252 |
Source
|
Record name | [(3,4-Dichlorophenyl)methoxy]ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15256-10-7 |
Source
|
Record name | [(3,4-Dichlorophenyl)methoxy]ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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